REACTION_CXSMILES
|
[C:1]([O:13][CH3:14])(=[O:12])[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.[CH2:15]([CH:17]([CH2:20][CH2:21][CH2:22][CH3:23])CO)[CH3:16]>C1(C)C(C)=CC=CC=1.[O-]CCCC.[Ti+4].[O-]CCCC.[O-]CCCC.[O-]CCCC>[C:6]([O:8][CH2:9][CH:17]([CH2:15][CH3:16])[CH2:20][CH2:21][CH2:22][CH3:23])(=[O:7])[C:5]1[CH:10]=[CH:11][C:2]([C:1]([O:13][CH3:14])=[O:12])=[CH:3][CH:4]=1 |f:3.4.5.6.7|
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)OC)C=C1)(=O)OC
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(C)C(CO)CCCC
|
Name
|
|
Quantity
|
340 mg
|
Type
|
catalyst
|
Smiles
|
[O-]CCCC.[Ti+4].[O-]CCCC.[O-]CCCC.[O-]CCCC
|
Type
|
CUSTOM
|
Details
|
A 2000 ml multi-neck flask stirring apparatus
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
composed of an intensive condenser
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=C(C(=O)OC)C=C1)(=O)OCC(CCCC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |